molecular formula C8H14N4O2 B12811611 Cyclohex-4-ene-1,2-dicarbohydrazide CAS No. 14246-80-1

Cyclohex-4-ene-1,2-dicarbohydrazide

Cat. No.: B12811611
CAS No.: 14246-80-1
M. Wt: 198.22 g/mol
InChI Key: FJFRLOOYFSNNQZ-UHFFFAOYSA-N
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Description

Contextualization of the Cyclohex-4-ene Scaffold in Contemporary Chemical Research

The cyclohexene (B86901) ring system is a fundamental motif in organic chemistry, serving as a crucial intermediate in the synthesis of a wide array of chemical products. nus.edu.sg Its presence in numerous natural products and its utility as a precursor for various functional groups make it a cornerstone of modern synthetic strategies.

The inherent reactivity of the double bond within the cyclohexene scaffold allows for a multitude of chemical transformations, including oxidation, halogenation, and various cycloaddition reactions. The oxidation of cyclohexene, for instance, can yield valuable products such as cyclohexene oxide, cyclohexenol, and cyclohexenone, which are precursors for fine chemicals, pharmaceuticals, and agrochemicals. nus.edu.sg Furthermore, the ability to introduce functionality at specific positions on the ring through controlled reactions makes it an ideal platform for constructing complex molecular architectures.

One of the most powerful methods for synthesizing the cyclohexene ring is the Diels-Alder reaction, a cycloaddition that joins a conjugated diene with a dienophile. cerritos.edu This reaction is highly stereospecific and allows for the predictable formation of cyclic compounds with a high degree of functionalization. cerritos.edu The resulting cyclohexene derivatives can then be further elaborated into a diverse range of target molecules.

Significance of Dicarboxylates and Their Derivatives (e.g., Hydrazides) as Versatile Synthons

Dicarboxylic acids and their derivatives are indispensable building blocks, or synthons, in organic synthesis. The presence of two carboxyl groups provides multiple reaction sites, enabling the construction of polymers, macrocycles, and other complex structures. Cyclohex-4-ene-1,2-dicarboxylic acid, the precursor to the corresponding dicarbohydrazide, is a prime example of such a versatile synthon. lookchem.com It is a white crystalline solid soluble in water, a property that can be advantageous in certain synthetic protocols. lookchem.comsolubilityofthings.com

The conversion of dicarboxylic acids to their hydrazide derivatives (dicarbohydrazides) further expands their synthetic utility. Hydrazides are known to participate in a variety of chemical reactions. They can be used to form heterocyclic compounds, such as pyrazoles and pyridazines, which are common motifs in pharmaceuticals and agrochemicals. Additionally, the nucleophilic nature of the hydrazide group makes it a useful component in the synthesis of various coordination polymers and metal-organic frameworks (MOFs).

The ability of the dicarboxylate or dicarbohydrazide functionality to chelate metal ions is also of significant interest in materials science. This property allows for the creation of structured materials with potential applications in catalysis, gas storage, and separation technologies.

Overview of Research Trajectories for Cyclohex-4-ene-1,2-Dicarbohydrazide and Related Structures

Current research involving this compound and its parent dicarboxylic acid is multifaceted, spanning from fundamental synthetic methodology to the development of novel materials.

A significant area of investigation is its use as a monomer in polymer chemistry. lookchem.com Polyanhydrides derived from related cycloaliphatic dicarboxylic acids, such as 1,4-cyclohexanedicarboxylic acid, have been synthesized and shown to possess high crystallinity and melting points. researchgate.net These properties suggest that polymers incorporating the this compound unit could exhibit interesting thermal and mechanical characteristics. The parent compound, 4-Cyclohexene-1,2-dicarboxylic acid, has been used in the production of polymers with 2,5-furandione and 2-methyl-1,3-butadiene. habitablefuture.org

In the realm of coordination chemistry, the dicarbohydrazide derivative is being explored as a ligand for the construction of metal-organic frameworks. The ability of the hydrazide groups to coordinate with metal centers, combined with the rigid yet conformable cyclohexene backbone, offers possibilities for designing porous materials with tailored properties for applications such as the adsorptive and kinetic separation of hydrocarbons like benzene, cyclohexane, and cyclohexene. rsc.org

Furthermore, the chiral nature of certain isomers of cyclohex-4-ene-1,2-dicarboxylic acid and its derivatives opens avenues in asymmetric synthesis. nih.gov The synthesis of enantiomerically pure chirons from starting materials like tartaric acid highlights the potential for creating stereochemically defined building blocks for the synthesis of complex, biologically active molecules. scispace.com The development of organocatalysts, such as those based on dicarboxylic acids, for various chemical transformations also represents a promising research direction. organic-chemistry.org

Interactive Data Tables

Table 1: Physicochemical Properties of Cyclohex-4-ene-1,2-dicarboxylic acid

PropertyValueSource
Molecular Formula C₈H₁₀O₄ lookchem.com
Molecular Weight 170.16 g/mol nih.gov
Melting Point 170-171 °C lookchem.com
Boiling Point (Predicted) 395.4 ± 42.0 °C lookchem.com
Density (Predicted) 1.369 ± 0.06 g/cm³ lookchem.com
Solubility Slightly soluble in Acetone and Methanol lookchem.com
pKa (Predicted) 3.99 ± 0.40 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14246-80-1

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

cyclohex-4-ene-1,2-dicarbohydrazide

InChI

InChI=1S/C8H14N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-2,5-6H,3-4,9-10H2,(H,11,13)(H,12,14)

InChI Key

FJFRLOOYFSNNQZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NN)C(=O)NN

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Cyclohex 4 Ene 1,2 Dicarbohydrazide and Its Precursors

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of these compounds.

¹H NMR: In the ¹H NMR spectrum of cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (B1165640), the olefinic protons typically appear as a multiplet, while the allylic and methine protons also show distinct signals. chegg.com The two protons of the CH₂ group are not identical and thus appear as two different signals. chegg.com For the hydrolyzed product, cis-cyclohex-4-ene-1,2-dicarboxylic acid, the proton signals are similarly assigned, with the addition of a signal for the carboxylic acid protons. pku.edu.cnchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum of cis-cyclohex-4-ene-1,2-dicarboxylic anhydride shows characteristic peaks for the carbonyl carbons, olefinic carbons, and aliphatic carbons. spectrabase.com The corresponding dicarboxylic acid also displays similar signals, with a downfield shift for the carbonyl carbons. nih.gov

A summary of the typical ¹H NMR chemical shifts for cis-cyclohex-4-ene-1,2-dicarboxylic anhydride is provided in the table below.

Proton Chemical Shift (ppm) Multiplicity
Olefinic (CH=CH)~6.0Multiplet
Methine (CH-CO)~3.5Multiplet
Allylic (CH₂)~2.5Multiplet

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

IR spectroscopy is instrumental in identifying the key functional groups present in these molecules.

In cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, the IR spectrum is characterized by two strong carbonyl (C=O) stretching bands typical of an anhydride, usually found around 1850 cm⁻¹ and 1780 cm⁻¹. chegg.com A C=C stretching vibration for the cyclohexene (B86901) ring is also observed around 1640 cm⁻¹. chegg.com

Upon hydrolysis to cis-cyclohex-4-ene-1,2-dicarboxylic acid, the anhydride peaks disappear and are replaced by a broad O-H stretching band from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹, and a C=O stretching band for the carboxylic acid at approximately 1700 cm⁻¹. pku.edu.cnnih.gov

The table below summarizes the characteristic IR absorption bands for these compounds.

Functional Group Compound Wavenumber (cm⁻¹)
C=O Stretch (Anhydride)cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride~1850 and ~1780
C=C Stretchcis-Cyclohex-4-ene-1,2-dicarboxylic anhydride~1640
O-H Stretch (Carboxylic Acid)cis-Cyclohex-4-ene-1,2-dicarboxylic acid3300-2500 (broad)
C=O Stretch (Carboxylic Acid)cis-Cyclohex-4-ene-1,2-dicarboxylic acid~1700

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation patterns of these compounds, further confirming their structures.

For cis-cyclohex-4-ene-1,2-dicarboxylic acid, the mass spectrum typically shows the molecular ion peak [M]⁺, and fragmentation patterns corresponding to the loss of water, carbon dioxide, and other small fragments. nih.gov The GC-MS data for cis-4-cyclohexene-1,2-dicarboxylic acid shows a top peak at m/z 79 and a second highest at m/z 124. nih.gov

The dimethyl ester derivative, dimethyl cis-Δ⁴-tetrahydrophthalate, can also be analyzed, with its mass spectrum showing a molecular ion peak and characteristic fragmentation patterns of esters. nist.govnist.gov

UV-Vis Spectroscopy for Electronic Transitions (if applicable)

UV-Vis spectroscopy can be used to investigate electronic transitions within the molecules. The π-π* transition of the double bond in the cyclohexene ring is the primary chromophore. While not as structurally informative as NMR or IR for these specific compounds, it can be used to confirm the presence of the unsaturated system.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive three-dimensional structure of these molecules in the solid state. The crystal structure of cis-cyclohex-4-ene-1,2-dicarboxylic acid reveals the cis relationship of the two carboxylic acid groups, which are attached to a half-chair conformation of the cyclohexene ring. nih.gov This technique allows for precise measurement of bond lengths, bond angles, and torsional angles, offering a detailed understanding of the molecule's conformation. nih.govuq.edu.au

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism)

While the Diels-Alder synthesis of cis-cyclohex-4-ene-1,2-dicarboxylic anhydride from 1,3-butadiene (B125203) and maleic anhydride results in a racemic mixture, chiral resolution can be performed to separate the enantiomers. odinity.comsemanticscholar.org Chiroptical methods are then essential for assessing the enantiomeric purity of the resulting chiral dicarboxylic acids and their derivatives. semanticscholar.orgresearchgate.net

Optical Rotation: Measures the rotation of plane-polarized light by a chiral sample. The specific rotation is a characteristic property of a chiral molecule and can be used to determine its enantiomeric excess.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. CD spectroscopy provides information about the stereochemistry of the molecule and can be a powerful tool for confirming the absolute configuration of the separated enantiomers. A practical synthesis of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives has been achieved through optical resolution utilizing (4S)-isopropyl-1,3-thiazolidine-2-thione. semanticscholar.orgresearchgate.net

Polymer Science and Advanced Materials Applications of Cyclohex 4 Ene 1,2 Dicarbohydrazide and Derived Monomers

Exploration of Cyclohex-4-ene-1,2-dicarboxylic Acid and its Anhydride (B1165640) as Monomers in Polymer Synthesis

Cyclohex-4-ene-1,2-dicarboxylic acid and its corresponding anhydride are versatile monomers utilized in the synthesis of a variety of polymers. lookchem.comsolubilityofthings.com The presence of both a reactive double bond within the cyclohexene (B86901) ring and carboxylic acid or anhydride functional groups allows for their incorporation into polymer backbones, imparting unique structural features and opportunities for subsequent modifications. solubilityofthings.com These monomers are key building blocks in the production of specialized polymers and resins for various industrial applications. lookchem.comontosight.ai

Homopolymerization and Copolymerization Studies (e.g., with Epoxides, Carbon Dioxide)

The anhydride form, Cyclohex-4-ene-1,2-dicarboxylic anhydride, is frequently employed in copolymerization reactions. A significant area of study involves its use in creating unsaturated polyesters through polycondensation reactions with other monomers like maleic anhydride and various aliphatic glycols such as ethylene (B1197577) glycol, 1,4-butanediol, and 1,6-hexanediol. researchgate.netakjournals.comresearchgate.net These unsaturated polyesters are often dissolved in a vinyl monomer like styrene (B11656) and subsequently cured using a radical initiator, such as benzoyl peroxide (BPO), to form cross-linked thermosets. researchgate.netakjournals.comacs.org The concentration of the initiator and the presence of promoters like tertiary aromatic amines can influence the curing process. akjournals.com

Copolymerization with epoxides is another important route. For instance, ring-opening copolymerization of maleic anhydride with epoxides, catalyzed by complexes like chromium(III) salen, has been shown to produce unsaturated polyesters. researchgate.net This approach offers a pathway to new polyesters with diverse functionalities. researchgate.net Additionally, the cyclohexene ring within the polymer backbone can be chemically modified, for example, through epoxidation using peracetic acid, to introduce epoxy groups, creating unsaturated epoxy polyesters. researchgate.net This adds another layer of functionality to the material. researchgate.net While direct homopolymerization is less common, the reactivity of the anhydride and acid groups allows for their integration into various polymer structures.

Synthesis of Polyesters, Polycarbonates, and Resins Incorporating the Cyclohexene Motif

The incorporation of the cyclohexene motif via Cyclohex-4-ene-1,2-dicarboxylic acid or its anhydride leads to the synthesis of a range of polyesters, polycarbonates, and resins with tailored properties.

Polyesters and Resins: Unsaturated polyester (B1180765) resins are a primary application. These are typically synthesized by the polycondensation of Cyclohex-4-ene-1,2-dicarboxylic anhydride, maleic anhydride, and a diol. researchgate.netresearchgate.net The resulting polyesters contain double bonds from both the maleic anhydride and the cyclohexene units, which are available for cross-linking (curing), commonly with styrene. researchgate.netresearchgate.net This process yields rigid, thermosetting materials. The choice of diol (e.g., ethylene glycol, 1,4-butanediol) affects the final properties of the cured resin. researchgate.net

Table 1: Examples of Unsaturated Polyesters from Cyclohex-4-ene-1,2-dicarboxylic Anhydride
Co-monomersPolymer TypeCuring/Cross-linkingKey FeaturesReference
Maleic anhydride, Ethylene glycolUnsaturated PolyesterCured with styrene using benzoyl peroxide (BPO)Forms cross-linked thermoset material researchgate.netakjournals.com
Maleic anhydride, 1,4-butanediolUnsaturated PolyesterCured with styrene and BPOProperties influenced by the glycol component researchgate.net
Maleic anhydride, 1,6-hexanediolUnsaturated PolyesterCured with styrene and BPOProperties influenced by the glycol component researchgate.net
Maleic anhydride, Ethylene glycol (followed by epoxidation)Unsaturated Epoxy PolyesterCured with styrene and various initiatorsContains epoxy groups for further reactivity researchgate.net

Polycarbonates: The cyclohexene structure can also be integrated into polycarbonates. google.compttgcgroup.com For example, polycondensation products have been formed from Cyclohex-4-ene-1,2-dicarboxylic acid with diols like hexane-1,6-diol and 4,4'-(propane-2,2-diyl)dicyclohexanol. nite.go.jp These materials are noted to be insoluble in water, acid, and alkali. nite.go.jp The synthesis of functional polycarbonates can also be achieved through the copolymerization of CO2 with monomers containing cyclohexene rings, such as those derived from cyclohexadiene oxide. scispace.com

Post-Polymerization Functionalization Strategies for Cyclohexene-Containing Polymers

A key advantage of incorporating the cyclohexene motif into a polymer backbone is the potential for post-polymerization functionalization. The carbon-carbon double bond in the cyclohexene ring serves as a reactive handle for various chemical modifications. nsf.gov

One of the most effective strategies is the thiol-ene click reaction . nsf.govchemrxiv.org This reaction involves the addition of a thiol compound across the double bond, often initiated by UV light or a radical initiator. It is a highly efficient and modular reaction, allowing for the attachment of a wide range of functional groups to the polymer chain. nih.gov For instance, block copolymers containing cyclohexadiene oxide (CHDO) units have been successfully functionalized with methyl thioglycolate. nsf.govresearchgate.net This modification is confirmed by the disappearance of the olefinic peak in NMR spectra and an increase in the polymer's molar mass. nsf.gov This functionalization can significantly alter the material's properties, such as improving the elasticity of copolymers. chemrxiv.orgresearchgate.net

Other post-polymerization modifications include cycloaddition reactions, such as the Diels-Alder reaction, which can be used to introduce aromatic units. nih.gov Furthermore, the double bond can be subjected to reactions like epoxidation, halogenation (e.g., with bromine or chlorine), or hydroxylation, which introduce new functional groups onto the polymer backbone. researchgate.netscispace.com These strategies provide a powerful toolkit for tuning the final properties of the material, such as its mechanical behavior, hydrophilicity, and biodegradability, to meet the demands of specific applications. researchgate.net

Table 2: Post-Polymerization Functionalization of Cyclohexene-Containing Polymers
Polymer SystemFunctionalization StrategyReagent ExampleOutcomeReference
Poly(lactide-co-cyclohexadiene oxide)Thiol-ene click reactionMethyl thioglycolateIncreased elasticity and tunable mechanical properties nsf.govchemrxiv.org
Unsaturated PolyestersEpoxidationPeracetic acidIntroduction of epoxy groups in the polymer chain researchgate.net
Copolymers from 1,4-CHDO and CO2Halogenation/HydroxylationBromine, Chlorine, etc.Introduction of -Br, -Cl, or -OH groups scispace.com
Diene-containing conjugated polymersDiels-Alder ReactionVarious dienophilesIncorporation of aromatic units nih.gov

Potential for Cyclohex-4-ene-1,2-Dicarbohydrazide as a Polymer Monomer or Cross-linking Agent

While direct studies on the polymerization of this compound are not extensively documented in the provided search results, its chemical structure suggests significant potential as both a monomer for high-performance polymers and as a cross-linking agent. This potential is inferred from the known reactivity of the hydrazide functional groups and the cyclohexene double bond.

Synthesis of Polyhydrazides and Related High-Performance Polymers

The two hydrazide (-CONHNH2) groups on the molecule make this compound a prime candidate for the synthesis of polyhydrazides. Polyhydrazides are a class of polymers known for their thermal stability. researchgate.net They are typically synthesized via low-temperature solution polycondensation of a dihydrazide monomer with a diacid chloride. researchgate.net Alternatively, poly(diacylhydrazine) can be synthesized through the oxidative coupling polymerization of a bishydrazide monomer. mdpi.com

By reacting this compound with various aromatic or aliphatic diacid chlorides, a new series of polyhydrazides could be created. These polymers would feature the cyclohexene ring as a recurring unit in the backbone. The presence of this ring could influence the polymer's solubility, thermal properties (like the glass transition temperature), and mechanical characteristics. researchgate.net Furthermore, polyhydrazides can serve as precursors for poly(1,3,4-oxadiazole)s, another class of high-performance polymers with exceptional thermal resistance, through a subsequent cyclodehydration reaction. researchgate.net The synthesis of functional polymers from scaffolds like poly(acryloyl hydrazide) further demonstrates the versatility of the hydrazide group in polymer chemistry. nih.gov

Utilization in Network Polymerization and Material Fabrication

This compound possesses two distinct types of reactive sites that could be exploited for network polymerization and material fabrication.

Hydrazide Group Reactivity: The hydrazide groups can react with multifunctional compounds like diisocyanates or epoxy resins. For example, the reaction with diisocyanates would form a cross-linked network. The reaction of hydrazides with epoxy groups is also a known curing chemistry, which could be utilized to create highly cross-linked thermosetting materials.

Cyclohexene Double Bond Reactivity: The double bond within the cyclohexene ring offers a site for free-radical polymerization. In a mixture with other vinyl monomers (like styrene or acrylates), this compound could act as a cross-linking agent. During the polymerization process, the double bond can participate in the reaction, creating covalent bonds between polymer chains and forming a three-dimensional network. This is analogous to how unsaturated polyesters containing the same cyclohexene motif are cured. researchgate.net The use of related anhydride monomers, such as 4-methyl cyclohex-4-ene-1,2-dicarboxylic acid anhydride, as grafting monomers onto polyethylene (B3416737) further illustrates the utility of the cyclohexene double bond in creating branched or cross-linked structures. justia.com

This dual reactivity makes this compound a potentially valuable component in creating robust polymer networks, hydrogels, or composite materials where a combination of properties derived from both the polyhydrazide linkages and the cross-linked cyclohexene units is desired.

Q & A

Basic: What are the common synthetic routes for Cyclohex-4-ene-1,2-dicarboxylic acid derivatives, and how are reaction conditions optimized?

Methodological Answer:
The Diels-Alder reaction is a primary method for synthesizing cyclohexene derivatives. For example, Cyclohex-4-ene-1,2-cis-dicarboxylic anhydride is prepared via the reaction of maleic anhydride (dienophile) with butadiene sulfone (diene) under controlled conditions. Key parameters include:

ParameterValue/ConditionSource
Temperature80–100°C
SolventToluene or anhydrous THF
CatalystNone (thermal activation)
Yield~70–85%
Electron-withdrawing groups (e.g., anhydride) enhance dienophilicity, while steric effects influence stereoselectivity. Post-synthetic modifications, such as esterification (e.g., dimethyl esters, ), expand functional diversity.

Basic: How is mass spectrometry (MS) utilized to confirm the structure of Cyclohex-4-ene-1,2-dicarboximide derivatives?

Methodological Answer:
MS analysis identifies characteristic fragmentation patterns and molecular ions. For N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide:

  • Base peak : m/z 210 [M+H]+ (parent ion)
  • Fragments : m/z 167 (loss of –CONHCH2CH2OH) and m/z 123 (cyclohexene ring cleavage) .
    Isotopic labeling (e.g., deuterated analogs like Captan-d6, ) aids in distinguishing fragmentation pathways. High-resolution MS (HRMS) validates empirical formulas with <5 ppm error.

Advanced: What catalytic roles do cyclohexene dicarboximide derivatives play in organic transformations?

Methodological Answer:
Cyclohexene dicarboximides act as intermediates in oxidation and cycloaddition reactions. For example:

  • Oxidation Catalysis : Derivatives participate in electron-transfer processes, facilitating the oxidation of alcohols to ketones using TEMPO/oxone systems .
  • Ligand Design : Functionalized derivatives (e.g., trichloromethylthio groups, ) coordinate transition metals (Rh, Pd) for asymmetric catalysis.
    Key Data :
ApplicationCatalyst SystemEfficiency (TON)Reference
Alcohol OxidationTEMPO/Cyclohexene derivative500–800

Advanced: How can stereochemical outcomes (cis/trans) be controlled during the synthesis of Cyclohex-4-ene-1,2-dicarboxylate esters?

Methodological Answer:
Stereochemistry is governed by reaction kinetics and substrate geometry. For cis-dimethyl esters (e.g., Dimethyl cis-4-cyclohexene-1,2-dicarboxylate, ):

  • Diels-Alder Stereoselectivity : Endo rule favors cis-adducts due to secondary orbital interactions.
  • Post-Reaction Modifications : Hydrolysis of anhydrides under acidic vs. basic conditions retains or inverts configuration.
    Example :
SubstrateConditionsProduct StereochemistryYield
Maleic AnhydrideThermal Diels-Aldercis-1,2-dicarboxylic85%

Advanced: How should researchers address contradictions in analytical data (e.g., NMR vs. XRD) for cyclohexene derivatives?

Methodological Answer:
Contradictions arise from dynamic conformers or crystallographic packing effects. Strategies include:

Multi-Technique Validation : Cross-validate NMR (solution state) with XRD (solid state) .

Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .

Variable-Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent shifts.

Advanced: What methodologies enable functionalization of Cyclohex-4-ene-1,2-dicarboxylic acid for epoxy resin applications?

Methodological Answer:
Epoxy derivatives (e.g., Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, ) are synthesized via:

Glycidylation : Reacting dicarboxylic acid with epichlorohydrin under basic conditions (pH 10–12).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates >95% pure product.
Key Properties :

PropertyValueApplication
Epoxide Equivalent Weight140–150 g/molThermoset polymers

Basic: What safety protocols are critical when handling Cyclohex-4-ene-1,2-dicarboximide derivatives?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to irritancy (skin/eyes) .
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .
  • Spill Management : Neutralize acidic derivatives with sodium bicarbonate before disposal .

Advanced: What mechanistic insights explain the reactivity of cyclohexene dicarbohydrazides in cycloaddition reactions?

Methodological Answer:
Cycloadditions (e.g., [3+2] with nitrones) proceed via:

Concerted Mechanism : Orbital symmetry (HOMO-LUMO overlap) dictates regioselectivity.

Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, accelerating rates.
Computational Evidence :

Reaction TypeΔG‡ (kcal/mol)SolventReference
[3+2] Cycloaddition18.5DMF

Advanced: How can thermodynamic properties (e.g., ΔvapH) of cyclohexene derivatives be experimentally determined?

Methodological Answer:

  • Vapor Pressure Measurements : Use static or dynamic methods (e.g., ebulliometry) with NIST-validated data .
  • Calorimetry : Differential Scanning Calorimetry (DSC) measures enthalpy of fusion (ΔfusH).
    Sample Data :
CompoundΔvapH (kJ/mol)Tboil (°C)
Cyclohexene33.183

Advanced: What computational tools are effective for modeling cyclohexene derivative conformers?

Methodological Answer:

  • Software : Gaussian (DFT), Spartan (molecular mechanics) .
  • Parameters : B3LYP/6-31G* basis set predicts geometries within 2% error vs. XRD.
    Case Study :
ConformerEnergy (Hartree)Stability
cis-1,2-diesters-1204.56Most stable

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